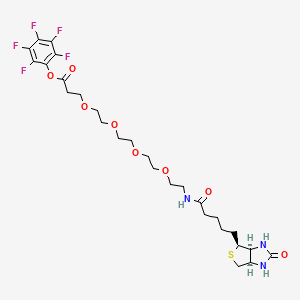

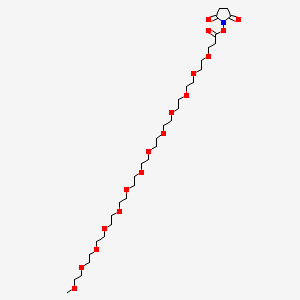

m-PEG13-NHS ester

Descripción general

Descripción

M-PEG13-NHS ester is a useful research compound. Its molecular formula is C32H59NO17 and its molecular weight is 729.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality m-PEG13-NHS ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about m-PEG13-NHS ester including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Enhancement of Cell-Material Interactions in Bioactive Hydrogels : PEG-based hydrogels, specifically using acrylate-PEG-N-hydroxysuccinimide (Acr-PEG-NHS), have been developed for regenerative medicine and drug delivery applications. These hydrogels offer controlled bioactive factor introduction and improved cell adhesion and spreading (Browning et al., 2013).

PEGylation in Biopharmaceuticals : The process of PEGylation, which involves bonding PEG to active peptides or proteins, has been utilized to enhance bioavailability and reduce immunogenicity of biopharmaceuticals. N-hydroxysuccinimide (NHS) esters are critical in this process for reacting with primary amine groups (Crafts et al., 2016).

Development of Redox-Responsive Hydrogels : Injectable poly(ethylene glycol) hydrogels that are dual redox-responsive have been developed for biomedical applications like drug delivery and stimuli-responsive drug release. These hydrogels use NHS-activated esters for crosslinking (Gong et al., 2017).

Hydrogels for In-vivo Implantation and Cell Encapsulation : Oxo-ester mediated native chemical ligation (OMNCL) using NHS-activated esters has been applied for polymer hydrogel formation, suitable for in-vitro cell encapsulation and in-vivo implantation (Strehin et al., 2013).

Amino-Sulfhydryl Stapling in Peptides and Proteins : NHS-activated acrylamides are used for efficient chemoselective amino-sulfhydryl stapling in native peptides and proteins, allowing for late-stage functionalization with PEG units and other molecules (Silva et al., 2021).

pH Responsive Delivery Systems for Anticancer Drugs : Nanohydrogels utilizing poly(ethylene glycol) diacrylate (PEG-DA) have been developed for pH-responsive drug delivery, particularly for anticancer agents like methotrexate (Farzanfar et al., 2021).

Propiedades

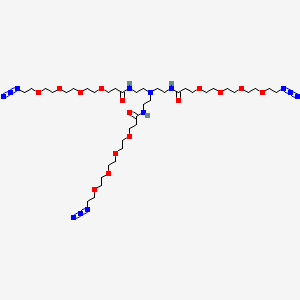

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H59NO17/c1-37-6-7-39-10-11-41-14-15-43-18-19-45-22-23-47-26-27-49-29-28-48-25-24-46-21-20-44-17-16-42-13-12-40-9-8-38-5-4-32(36)50-33-30(34)2-3-31(33)35/h2-29H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLSDLLFNPXNSEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H59NO17 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

729.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

m-PEG13-NHS ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

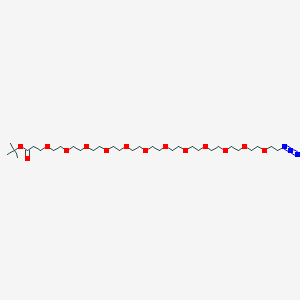

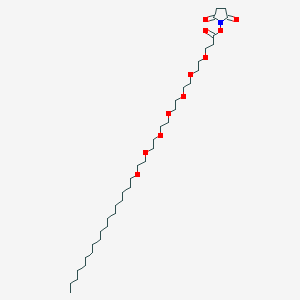

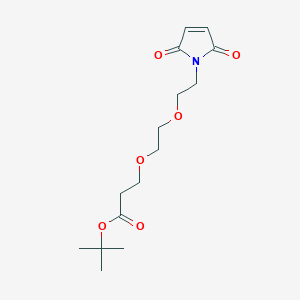

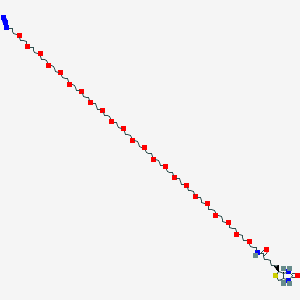

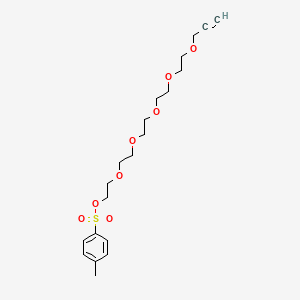

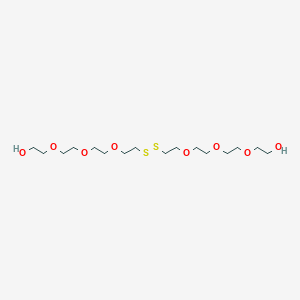

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![p-Nitrophenyl 2-(m-methylphenyl)-7-aza-spiro[3.5]nonane-7-carboxylate](/img/structure/B8025141.png)